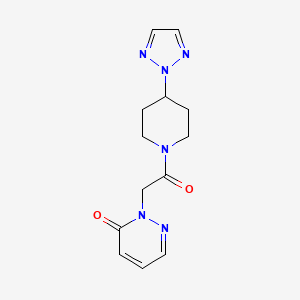

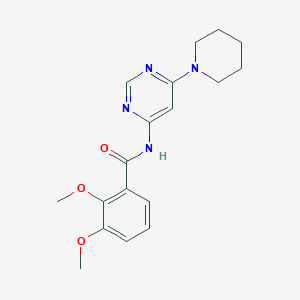

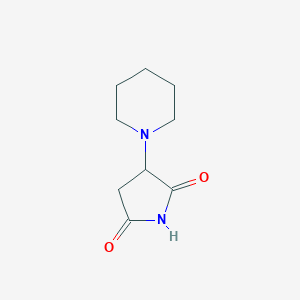

![molecular formula C23H24N6O2 B2438565 N-(2-(6-((2-甲氧基苄基)氨基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)乙基)-4-甲基苯甲酰胺 CAS No. 873002-37-0](/img/structure/B2438565.png)

N-(2-(6-((2-甲氧基苄基)氨基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)乙基)-4-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their extensive therapeutic uses . Benzamides, on the other hand, are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .

Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the reaction of thiosemicarbazides with α-halocarbonyl compounds . Benzamides can be synthesized from the corresponding benzoic acids and amines .Molecular Structure Analysis

1,2,4-Triazoles have a five-membered ring with three nitrogen atoms. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . Benzamides consist of a benzene ring attached to an amide functional group .Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including N-alkylation and N-acylation . Benzamides can undergo reactions typical of carboxylic acid derivatives, such as hydrolysis, reduction, and condensation with amines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles and benzamides depend on their specific structure. For example, they can exhibit varying degrees of solubility, stability, and reactivity .科学研究应用

Kinase Inhibition:

This compound has demonstrated inhibitory activity against c-Met and VEGFR-2 kinases. These kinases play crucial roles in cancer progression and angiogenesis. By targeting both c-Met and VEGFR-2, this compound may offer a dual inhibitory effect, potentially enhancing its efficacy in cancer therapy .

Antiproliferative Activity:

The compound exhibits excellent antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer). Its IC50 values are 0.98 ± 0.08 µM, 1.05 ± 0.17 µM, and 1.28 ± 0.25 µM, respectively. These findings suggest its potential as an anticancer agent .

Cell Cycle Arrest:

Compound 17l induces cell cycle arrest in A549 cells by affecting the G0/G1 phase. This property could be valuable in preventing uncontrolled cell division and promoting apoptosis .

Intracellular Signaling:

The compound interferes with intracellular c-Met signaling in A549 cells. It downregulates the expression of c-Met and VEGFR-2, contributing to its antiproliferative effects .

Molecular Docking:

Molecular docking studies indicate that compound 17l binds to both c-Met and VEGFR-2 proteins, similar to the reference compound foretinib. This binding affinity suggests its potential as a targeted therapy .

Low Hemolytic Toxicity:

Compound 17l exhibits low hemolytic toxicity, which is essential for minimizing adverse effects on red blood cells and overall safety .

作用机制

安全和危害

未来方向

The future directions in the research of 1,2,4-triazoles and benzamides involve the design and synthesis of new derivatives with improved therapeutic properties. This includes the development of new synthetic methods, the exploration of their biological activities, and the optimization of their pharmacokinetic properties .

属性

IUPAC Name |

N-[2-[6-[(2-methoxyphenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2/c1-16-7-9-17(10-8-16)23(30)24-14-13-22-27-26-21-12-11-20(28-29(21)22)25-15-18-5-3-4-6-19(18)31-2/h3-12H,13-15H2,1-2H3,(H,24,30)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEFFSIIRBPNGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[6-[(2-methoxyphenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

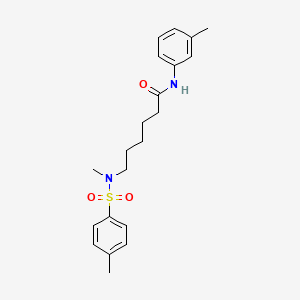

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/no-structure.png)

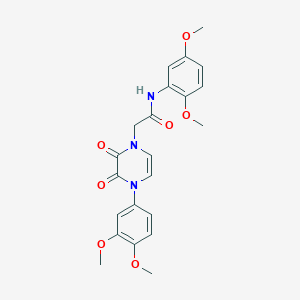

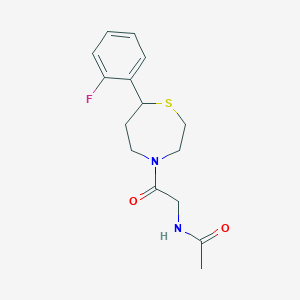

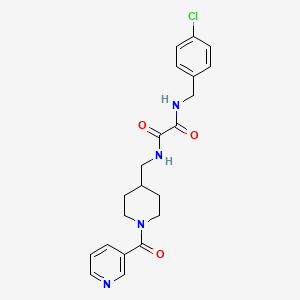

![N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2438494.png)

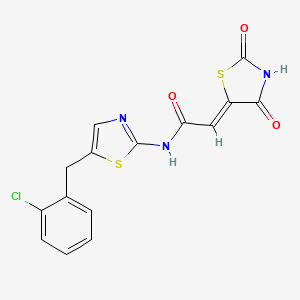

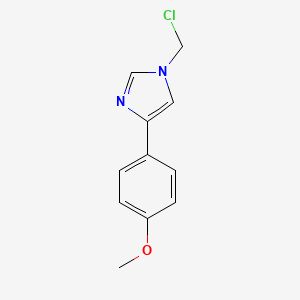

![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2438498.png)

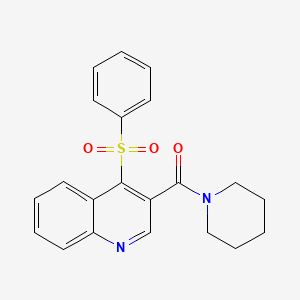

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-phenoxybenzoate](/img/structure/B2438501.png)